cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine chemical structure analysis
cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine chemical structure analysis
This technical guide provides an in-depth structural and functional analysis of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine , a specialized bicyclic amine scaffold used in medicinal chemistry.
[1][2][3]
Executive Summary
4-(Azetidin-3-yl)-2,2-dimethylmorpholine (CAS: 1523606-35-0) is a sp³-rich diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2] It serves as a rigidified linker or solubility-enhancing motif, combining the metabolic stability of the azetidine ring with the lipophilicity-modulating properties of the gem-dimethyl morpholine core.
This guide analyzes the molecule's structural dynamics, synthetic pathways, and physicochemical profile, while addressing critical stereochemical nomenclature ambiguities often encountered in literature.
| Property | Data |
| IUPAC Name | 4-(Azetidin-3-yl)-2,2-dimethylmorpholine |
| CAS Number | 1523606-35-0 |
| Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Key Feature | Gem-dimethyl steric block; sp³-rich vector |
Structural Disambiguation & Stereochemistry
Critical Note on Nomenclature: The specific string "cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine" contains a chemical contradiction.
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2,2-Dimethylmorpholine: The C2 position possesses two methyl groups (gem-dimethyl). Consequently, C2 is achiral, and the morpholine ring cannot exist in cis or trans diastereomeric forms relative to itself.
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cis-2,6-Dimethylmorpholine: This is a common isomer where methyl groups at C2 and C6 are on the same face of the ring.
Scientific Interpretation: This guide analyzes the 2,2-dimethyl structure (CAS 1523606-35-0) as specified by the core substitution pattern. The "cis" descriptor in the topic likely stems from a conflation with the 2,6-isomer or refers to a specific salt crystallization form not intrinsic to the free base connectivity.
Conformational Dynamics
The 2,2-dimethylmorpholine moiety predominantly adopts a chair conformation . The gem-dimethyl group at C2 introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:
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Restricts conformational flexibility compared to unsubstituted morpholine.
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Biases the equilibrium toward the chair form where 1,3-diaxial interactions are minimized.
The azetidine ring, attached at the morpholine N4, exhibits a "puckered" conformation (butterfly motion) to relieve torsional strain, with an energy barrier of approximately 1.3 kcal/mol.
Caption: Conformational landscape showing the thermodynamic preference for the chair morpholine and puckered azetidine rings.
Physicochemical Profile
The molecule contains two nitrogen centers with distinct basicity profiles, critical for salt formation and receptor binding.
Basicity (pKa) Analysis
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N1 (Azetidine): This is a secondary amine. In 3-substituted azetidines, the pKa is typically ~9.5–10.5 . It is the primary protonation site and nucleophilic center for further derivatization.
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N4 (Morpholine): This is a tertiary amine. While typical morpholines have a pKa ~8.3, the N-substituent here is an azetidin-3-yl group (a secondary alkyl equivalent). However, the steric bulk of the adjacent 2,2-dimethyl group lowers the basicity and nucleophilicity of N4 via steric hindrance to solvation, likely suppressing pKa to ~6.5–7.5 .
Lipophilicity
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ClogP: ~0.2 (Low lipophilicity due to polarity of two amines and ether oxygen).
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LogD (pH 7.4): < 0. The molecule is largely ionized at physiological pH, improving aqueous solubility but potentially limiting passive permeability unless capped (e.g., as an amide).
Synthetic Pathways
The synthesis relies on the reductive amination of a protected azetidinone with 2,2-dimethylmorpholine. This route avoids the over-alkylation issues common with direct alkylation.
Protocol: Reductive Amination
Reagents: 1-Boc-3-azetidinone, 2,2-dimethylmorpholine, Sodium triacetoxyborohydride (STAB), Acetic Acid, DCE/DCM.
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Imine Formation: Mix 1-Boc-3-azetidinone (1.0 eq) and 2,2-dimethylmorpholine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid. Stir for 30 min to form the hemiaminal/iminium species.
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Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
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Workup: Quench with sat. NaHCO₃. Extract with DCM.
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Deprotection: Treat the intermediate (tert-butyl 3-(2,2-dimethylmorpholino)azetidine-1-carboxylate) with TFA/DCM (1:4) or HCl/Dioxane to yield the free amine salt.
Caption: Step-wise synthesis via reductive amination ensuring regioselective coupling at the morpholine nitrogen.
Analytical Characterization
To validate the structure, specifically distinguishing it from the 2,6-isomer, NMR analysis is definitive.
1H NMR Signatures (Predicted in DMSO-d6)
| Proton Environment | Multiplicity | Approx.[3] Shift (δ ppm) | Diagnostic Feature |
| Gem-Dimethyl (C2-Me) | Singlet (6H) | 1.1 – 1.2 | Singlet confirms 2,2-substitution. (2,6-isomer shows doublets). |
| Morpholine C3-H | Singlet (2H) | 2.2 – 2.4 | Isolated CH₂ adjacent to quaternary C2. |
| Morpholine C5/C6-H | Multiplets (4H) | 2.5 – 3.6 | Typical morpholine ethylene bridge pattern. |
| Azetidine C3-H | Multiplet (1H) | 3.2 – 3.4 | Methine proton at the connection point. |
| Azetidine C2/C4-H | Multiplets (4H) | 3.5 – 4.0 | Higher shift due to ring strain and N-adjacency. |
Mass Spectrometry (ESI+):
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[M+H]+: Calculated ~171.15 m/z.
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Fragmentation: Loss of the azetidine ring often yields a characteristic fragment at m/z ~114 (2,2-dimethylmorpholine cation).
Applications in Drug Discovery
This scaffold is a "privileged structure" for several reasons:
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Vector Control: The sp³ geometry allows substituents on the azetidine nitrogen to exit at a defined vector relative to the morpholine, different from linear diamines.
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Solubility: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.
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Metabolic Stability: The 2,2-dimethyl block protects the alpha-carbon of the morpholine from oxidative metabolism (CYP450), a common clearance pathway for cyclic amines.
References
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PubChem Compound Summary. (2025). 4-(Azetidin-3-yl)-2,2-dimethylmorpholine. National Center for Biotechnology Information. Link
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Organic Chemistry Portal. (2024). Synthesis of Azetidines and Morpholines. Link
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Journal of Medicinal Chemistry. (2018). Gem-dimethyl Effect in Medicinal Chemistry. (General reference for steric principles). Link
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- 1. 3-Amino-2-fluorobenzoic acid Supplier in Mumbai, 3-Amino-2-fluorobenzoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Ansamitocin p 3' Supplier in Mumbai, Ansamitocin p 3' Trader, Maharashtra [chemicalmanufacturers.in]
- 3. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
